molecular formula C7H7BBrClO3 B3031241 3-Bromo-5-chloro-2-methoxyphenylboronic acid CAS No. 2096341-68-1

3-Bromo-5-chloro-2-methoxyphenylboronic acid

Cat. No.: B3031241
CAS No.: 2096341-68-1
M. Wt: 265.30
InChI Key: RLBSHQKQVPRDPZ-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrClO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its versatility and reactivity, making it a valuable reagent in various chemical transformations .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-5-chloro-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound’s role as a reagent in the sm coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation, and the specific conditions under which the reaction takes place .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions of the SM coupling process, which are known to be exceptionally mild and tolerant of various functional groups . The compound is also relatively stable, readily prepared, and generally environmentally benign .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-chloro-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The compound interacts with the active sites of proteasomes, inhibiting their activity and leading to the accumulation of proteins within the cell. This inhibition can be useful in studying protein degradation pathways and developing therapeutic agents for diseases such as cancer .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the proteasome function, leading to the accumulation of pro-apoptotic proteins. Additionally, it can affect cell cycle regulation by modulating the levels of cyclins and cyclin-dependent kinases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the catalytic sites of proteasomes. The boronic acid moiety forms a reversible covalent bond with the threonine residue in the active site of the proteasome, inhibiting its proteolytic activity. This inhibition leads to the accumulation of ubiquitinated proteins, triggering cellular stress responses and apoptosis. The compound can also modulate gene expression by affecting the degradation of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions, but it may degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to sustained inhibition of proteasome activity, resulting in prolonged cellular stress and potential cytotoxicity. In vitro and in vivo studies have shown that the compound’s effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit proteasome activity without causing significant toxicity. At higher doses, it can induce adverse effects such as weight loss, organ damage, and mortality. Threshold effects have been observed, where a minimal effective dose is required to achieve proteasome inhibition, and exceeding this dose can lead to toxic side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and cellular stress responses. The compound interacts with enzymes such as ubiquitin ligases and deubiquitinases, affecting the ubiquitination and deubiquitination of proteins. This interaction can alter metabolic flux and metabolite levels, leading to changes in cellular homeostasis and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. Its distribution can affect its activity and function, with higher concentrations observed in areas with active proteasome activity .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with proteasomes and other cellular components. The compound may also localize to the nucleus, affecting the degradation of nuclear proteins and transcription factors. Post-translational modifications and targeting signals can direct the compound to specific organelles, influencing its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Bromo-5-chloro-2-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-2-methoxyphenylboronic acid is unique due to the presence of both bromine and chlorine atoms, which provide additional sites for functionalization and enable diverse chemical transformations. Its methoxy group enhances its reactivity and solubility in organic solvents, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(3-bromo-5-chloro-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBSHQKQVPRDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)Br)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223319
Record name Boronic acid, B-(3-bromo-5-chloro-2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096341-68-1
Record name Boronic acid, B-(3-bromo-5-chloro-2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096341-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-bromo-5-chloro-2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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